molecular formula C14H13NO4 B2713038 Ethyl 2-(4-Nitro-1-naphthyl)acetate CAS No. 450357-85-4

Ethyl 2-(4-Nitro-1-naphthyl)acetate

Cat. No.: B2713038
CAS No.: 450357-85-4
M. Wt: 259.261
InChI Key: WCIOYYOOLMGUQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Nitro-1-naphthyl)acetate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-Nitro-1-naphthyl)acetate can be synthesized through the esterification of 2-(4-nitro-1-naphthyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Nitro-1-naphthyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(4-Amino-1-naphthyl)acetic acid ethyl ester.

    Substitution: Corresponding substituted esters.

    Hydrolysis: 2-(4-Nitro-1-naphthyl)acetic acid.

Scientific Research Applications

Ethyl 2-(4-Nitro-1-naphthyl)acetate is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Nitro-1-naphthyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-(4-Nitro-1-naphthyl)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-Amino-1-naphthyl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group, which may affect its physical properties and reactivity.

    2-(4-Nitro-1-naphthyl)acetic acid: The free acid form, which lacks the ester group and has different solubility and reactivity characteristics.

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

ethyl 2-(4-nitronaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-14(16)9-10-7-8-13(15(17)18)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIOYYOOLMGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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